3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, a hydroxyethyl group attached to the nitrogen atom, and a thiophene ring. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives, which share some structural similarities, have been found to possess various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways . For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically begins with commercially available 3,4-difluorobenzoyl chloride and 2-amino-2-(thiophen-2-yl)ethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine derivative.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-difluoro-N-(2-oxo-2-(thiophen-2-yl)ethyl)benzamide.
Reduction: Formation of 3,4-difluoro-N-(2-amino-2-(thiophen-2-yl)ethyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the benzamide moiety and the thiophene ring suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The fluorine atoms and the thiophene ring can enhance the compound’s metabolic stability and bioavailability, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its derivatives may be used in the production of polymers or as additives in various formulations.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, which may reduce its biological activity.
N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the fluorine atoms, which may affect its metabolic stability.
3,4-Difluoro-N-(2-amino-2-(thiophen-2-yl)ethyl)benzamide: Contains an amino group instead of a hydroxy group, which may alter its reactivity and biological properties.
Uniqueness
3,4-Difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is unique due to the combination of fluorine atoms, a hydroxyethyl group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-difluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-9-4-3-8(6-10(9)15)13(18)16-7-11(17)12-2-1-5-19-12/h1-6,11,17H,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDMYIFSSNMRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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